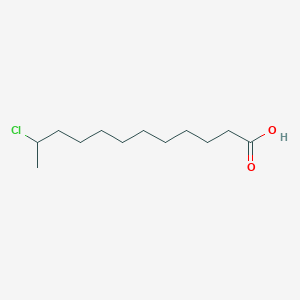
11-Chlorododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Chlorododecanoic acid is a chlorinated fatty acid with the molecular formula C12H23ClO2 It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the 11th carbon position
Métodos De Preparación
11-Chlorododecanoic acid can be synthesized through a two-step process. The first step involves the selective chlorination of dodecanoic acid at the alpha position using molecular chlorine. This reaction is typically carried out in a cylindrical glass reactor equipped with a stirrer . The intermediate product, alpha-chlorododecanoic acid, is then further reacted with trimethylamine in a hermetic reactor to yield the final product .
Análisis De Reacciones Químicas
11-Chlorododecanoic acid undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents for this reaction include trimethylamine and other nucleophiles.
Oxidation: The compound can be oxidized to form 11-oxododecanoic acid.
Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.
Aplicaciones Científicas De Investigación
11-Chlorododecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11-Chlorododecanoic acid primarily involves nucleophilic substitution reactions. The chlorine atom at the 11th position creates a strong inductive effect, making the carbon atom more susceptible to nucleophilic attack. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the chlorine atom .
Comparación Con Compuestos Similares
11-Chlorododecanoic acid can be compared with other chlorinated fatty acids, such as 12-chlorododecanoic acid and 11-oxododecanoic acid.
12-Chlorododecanoic Acid: This compound has the chlorine atom at the 12th position instead of the 11th.
11-Oxododecanoic Acid: This is an oxidized derivative of this compound, where the chlorine atom is replaced by an oxygen atom, forming a carbonyl group.
Propiedades
Número CAS |
119105-74-7 |
|---|---|
Fórmula molecular |
C12H23ClO2 |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
11-chlorododecanoic acid |
InChI |
InChI=1S/C12H23ClO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
Clave InChI |
WSJSRTKETCZHHK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
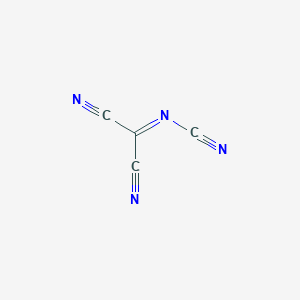
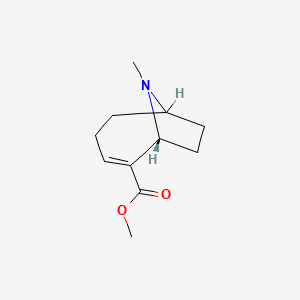

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
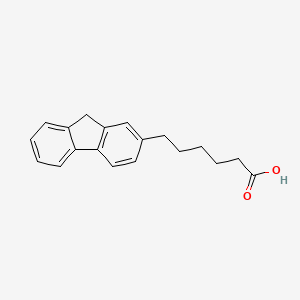
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
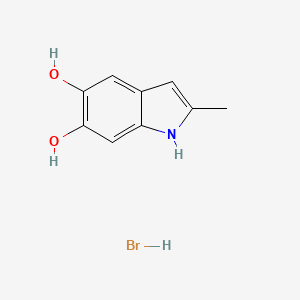
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)


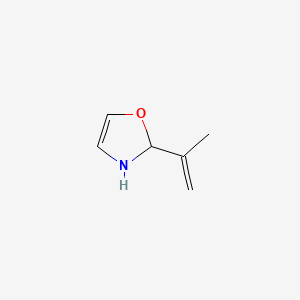
methanone](/img/structure/B14304413.png)
